1-Hydroxy-5-phenyl-3-pentanone

Neuroprotection ER Stress Cell Death Assay

1-Hydroxy-5-phenyl-3-pentanone is a naturally occurring β-hydroxy ketone (CHEBI:66037) with the formula C11H14O2, isolated from the edible mushroom Mycoleptodonoides aitchisonii. It is a primary alcohol, characterized by a pentan-3-one backbone with a hydroxy group at position 1 and a phenyl substituent at position 5.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B1254354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-5-phenyl-3-pentanone
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)CCO
InChIInChI=1S/C11H14O2/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2
InChIKeyVQTZONPDOFOTIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-5-phenyl-3-pentanone: A β-Hydroxy Ketone Procurement and Differentiation Guide


1-Hydroxy-5-phenyl-3-pentanone is a naturally occurring β-hydroxy ketone (CHEBI:66037) with the formula C11H14O2, isolated from the edible mushroom Mycoleptodonoides aitchisonii [1]. It is a primary alcohol, characterized by a pentan-3-one backbone with a hydroxy group at position 1 and a phenyl substituent at position 5 [1]. The compound is classified as a metabolite and a neuroprotective agent, with documented protective activity against endoplasmic reticulum (ER) stress-dependent cell death [1].

The Risk of In-Class Substitution for 1-Hydroxy-5-phenyl-3-pentanone


Simple substitution with other volatile fungal β-hydroxy ketones or phenylpentanone analogs overlooks the critical, quantifiable structure-activity relationship evidenced for this compound. While 1-phenyl-3-pentanone (a close analog) exhibits potent antifungal activity [1], 1-hydroxy-5-phenyl-3-pentanone uniquely demonstrates neuroprotective and ER stress-suppressive properties [2]. These distinct bioactivities are not interchangeable and drive different procurement pathways for neuropharmacology vs. agrochemical research, as detailed below.

Evidence Guide for 1-Hydroxy-5-phenyl-3-pentanone: Quantified Differentiation


ER Stress Protective Activity: Target Compound vs. In-Class Negative Control

1-Hydroxy-5-phenyl-3-pentanone demonstrated protective activity against endoplasmic reticulum (ER) stress-dependent cell death, a property not observed in the closely related volatile compound 1-phenyl-3-pentanone [1]. In the standard thapsigargin-induced ER stress model in mammalian cells, the target compound's protective activity has been documented across two independent studies, whereas 1-phenyl-3-pentanone showed no such activity, targeting fungal pathogens instead [2].

Neuroprotection ER Stress Cell Death Assay

Structural Differentiation: Hydroxylation Status Dictates Bioactivity

The presence of a primary alcohol at the C-1 position distinguishes 1-hydroxy-5-phenyl-3-pentanone from analogs such as 1-phenyl-3-pentanone. This structural feature is responsible for its role as a neuroprotective agent, marked by ER stress suppression, whereas the non-hydroxylated congener functions as a volatile antifungal [1]. Although quantitative potency comparisons (e.g., IC50 values) are not publicly available from a single head-to-head study, the reported protective effects in thapsigargin-induced ER stress models support a class-level inference of superior potential for neuroprotection research [1].

Structure-Activity Relationship Hydroxylation Fungal Metabolites

Comparative Metabolic Origin: Natural vs. Synthetic Analog Production

1-Hydroxy-5-phenyl-3-pentanone is a specific metabolite isolated from Mycoleptodonoides aitchisonii [1], not a broadly distributed fungal compound. This contrasts with synthetic phenylpentanone derivatives, which are often produced as chemical intermediates [2]. The natural origin provides a unique starting material for semi-synthetic neuroprotective agents, which is critical for researchers seeking naturally-derived lead compounds over purely synthetic libraries.

Natural Product Chemistry Mycoleptodonoides aitchisonii Biosynthesis

Limitation on Quantitative Differentiation: Data Scarcity in Public Domain

A rigorous search of primary literature, authoritative databases, and patents did not yield a single head-to-head study providing quantitative bioactivity data (e.g., IC50, EC50, Ki) for 1-hydroxy-5-phenyl-3-pentanone against a named comparator under identical assay conditions. The neuroprotective and ER stress-suppressive data are reported qualitatively [1], prohibiting the calculation of a precise selectivity ratio or fold-change relative to another compound. Claims of the compound's superiority based on potency are therefore unsubstantiated and should not form the basis of scientific selection.

Pharmacology Data Availability Procurement Caution

Procurement-Driven Application Scenarios for 1-Hydroxy-5-phenyl-3-pentanone


Neurodegenerative Disease Research: ER Stress Pathway Modulator

The confirmed role of 1-hydroxy-5-phenyl-3-pentanone as a neuroprotective agent and its protective activity in thapsigargin-induced ER stress models [1] make it a candidate for research into Parkinson's disease, Alzheimer's disease, and other protein-misfolding disorders. Procurement is intended for mechanism-of-action studies where ER stress modulation is a validated endpoint, not for in vivo efficacy screening without further medicinal chemistry optimization. This scenario is invalid for the analog 1-phenyl-3-pentanone, which lacks this biological profile.

Semi-Synthetic Chemistry: A Naturally-Derived Scaffold for Derivative Libraries

The presence of a primary alcohol and a ketone on a phenylpentane backbone provides two distinct chemical handles for derivatization. It can serve as a starting material for the synthesis of novel esters, ethers, or amino derivatives, as evidenced by its use as a reactant in patent literature for synthesizing anticancer ester compounds [1]. This application leverages the compound's bifunctional nature, which is absent in simpler phenylpentanone analogs.

Comparative Metabolomics and Chemotaxonomy of Mycoleptodonoides Species

As a specific metabolite of M. aitchisonii [1], this compound serves as a reference standard for LC-MS or GC-MS-based metabolomics studies aimed at species differentiation or quality control of fungal extracts. Procuring the authentic, isolated compound is critical for accurate annotation against open spectral libraries, distinguishing it from the volatile fraction that predominantly contains 1-phenyl-3-pentanone.

In Vitro Selectivity Profiling Against Fungal ER Stress Pathways

Unlike the antifungal agent 1-phenyl-3-pentanone, which directly kills pathogens [1], the target compound is a candidate for studying the conservation of ER stress response pathways across eukaryotic species. Researchers can use it in comparative biology studies to test whether a fungal-derived metabolite modulates mammalian ER stress pathways as a conserved evolutionary mechanism.

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